N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide
Description
N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide is a synthetic small molecule featuring a 1,2,4-thiadiazole core substituted at the 3-position with a 2-hydroxypropyl group and at the 5-position with a 4-methylbenzamide moiety. The 2-hydroxypropyl substituent introduces a polar hydroxyl group, which may enhance aqueous solubility compared to purely hydrophobic analogs. Notably, this compound is listed as discontinued by supplier CymitQuimica, limiting its current availability for research .
Properties
Molecular Formula |
C13H15N3O2S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide |
InChI |
InChI=1S/C13H15N3O2S/c1-8-3-5-10(6-4-8)12(18)15-13-14-11(16-19-13)7-9(2)17/h3-6,9,17H,7H2,1-2H3,(H,14,15,16,18) |
InChI Key |
PICLUBHMRCQHBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)CC(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride to yield the 1,2,4-thiadiazole ring. The final step involves the alkylation of the thiadiazole ring with 2-chloropropanol under basic conditions to introduce the hydroxypropyl group .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The thiadiazole ring can be reduced to form the corresponding thiadiazoline.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of thiadiazoline derivatives.
Substitution: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: It can be used in the synthesis of polymers and nanomaterials with unique properties.
Industrial Chemistry: It can serve as a precursor for the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins involved in disease pathways. The hydroxypropyl group enhances its solubility and bioavailability, allowing it to effectively reach its targets .
Comparison with Similar Compounds
Table 1: Comparative Data for Selected Thiadiazole-Benzamide Derivatives
*Estimated based on substituent contributions (hydroxypropyl reduces lipophilicity vs. bromophenyl).
Key Findings
Substituent Impact on Lipophilicity: The bromophenyl group in N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]benzamide increases logP (4.76) significantly compared to the target compound’s estimated logP (~2.5), suggesting reduced water solubility .
Molecular Weight and Complexity :
- The triazole-containing analog (455.33 Da) has a higher molecular weight than the target compound, which may affect bioavailability or synthetic accessibility .
- The dihydro-2-methyl-3-oxo thiadiazole derivative (263.31 Da) is lighter, possibly enhancing metabolic stability due to reduced steric hindrance .
Functional Group Interactions: The 3-oxo group in N-[(2,3-Dihydro-2-methyl-3-oxo-1,2,4-thiadiazol)-5-yl]-4-methylbenzamide may engage in hydrogen bonding, contrasting with the hydroxypropyl group’s hydroxyl in the target compound .
Availability and Practical Use :
- The target compound’s discontinued status contrasts with the commercial availability of analogs like N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]benzamide, making the latter more viable for ongoing research .
Biological Activity
N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide is a compound belonging to the thiadiazole class, known for its diverse biological activities. Thiadiazoles have gained attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including antimicrobial, antifungal, and anticancer properties. This article aims to explore the biological activity of this specific compound through a review of relevant literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H15N3O2S, with a molecular weight of 277.34 g/mol. The structure features a thiadiazole ring substituted with a hydroxypropyl group and a methylbenzamide moiety, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The presence of the thiadiazole ring enhances the interaction with microbial targets, leading to inhibition of growth. For instance:
- Antibacterial Properties : Compounds with similar structures have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
- Antifungal Activity : Thiadiazole derivatives have also demonstrated antifungal effects against strains like Candida albicans and Aspergillus niger. The introduction of substituents on the thiadiazole ring can enhance antifungal potency .
The biological activity of this compound is attributed to its ability to disrupt microbial cell walls or interfere with metabolic pathways. The thiadiazole moiety is believed to interact with essential enzymes or receptors in microorganisms, leading to cell death or growth inhibition.
Case Studies and Research Findings
Several studies have explored the biological activity of thiadiazole derivatives:
- Antimicrobial Screening : A study synthesized various 1,3,4-thiadiazole derivatives and tested their antimicrobial activity. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the thiadiazole ring significantly influenced biological activity. For example, the introduction of electron-withdrawing groups enhanced antibacterial efficacy against Gram-positive bacteria .
- Comparative Studies : In comparative studies involving similar compounds, this compound was evaluated against established drugs like ampicillin and itraconazole, showing comparable or superior activity in certain assays .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
